![molecular formula C21H15ClN2O2S B2887963 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide CAS No. 920467-42-1](/img/structure/B2887963.png)

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

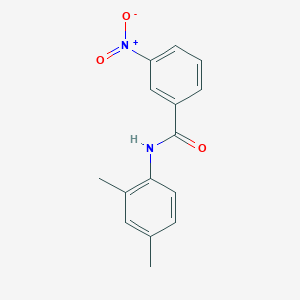

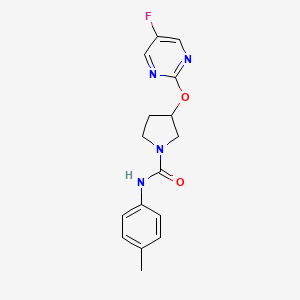

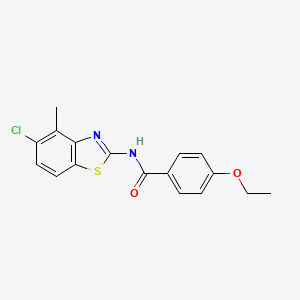

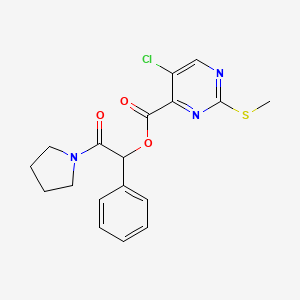

“N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements), and a phenoxybenzamide group. Benzothiazoles are aromatic organic compounds that are part of many pharmaceuticals and dyes .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring and a phenoxybenzamide group. The benzothiazole ring is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The phenoxybenzamide group consists of a benzamide moiety attached to a phenyl ring through an ether linkage .Chemical Reactions Analysis

Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . Phenoxybenzamides can undergo hydrolysis, forming phenols and benzamides .Scientific Research Applications

Environmental Impact and Fate of Similar Compounds

- Occurrence and Environmental Behavior : Research has highlighted the presence and fate of various benzamide derivatives and related compounds in the environment. For example, parabens, esters of para-hydroxybenzoic acid, which share a benzene ring structure similar to benzamides, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Despite being considered emerging contaminants, parabens are always present at low concentration levels in effluents of wastewater treatment plants and are ubiquitous in surface water and sediments due to continuous introduction into the environment. Their environmental persistence and potential endocrine-disrupting effects raise concerns about their widespread use and disposal (Haman, Dauchy, Rosin, & Munoz, 2015) [https://consensus.app/papers/occurrence-fate-behavior-parabens-environments-review-haman/62b3eb2985865d6db57bf7f2c8bdea0d/?utm_source=chatgpt].

Pharmacokinetics and Toxicity of Structurally Related Compounds

- Safety and Pharmacokinetics : The safety and pharmacokinetics of methyl paraben, a compound structurally related to benzamides, have been reviewed, highlighting its extensive use as an antimicrobial preservative. Methyl paraben is practically non-toxic and non-irritating in populations with normal skin. It is rapidly absorbed, hydrolyzed, conjugated, and the conjugates are rapidly excreted in the urine without evidence of accumulation. The review underscores the compound's long history of safe use in foods, drugs, and cosmetics, although it notes cases of sensitization and allergic reactions in specific instances (Soni, Taylor, Greenberg, & Burdock, 2002) [https://consensus.app/papers/evaluation-health-aspects-methyl-review-published-soni/2a2f539b872657e6a476949d572f65f7/?utm_source=chatgpt].

Potential Environmental and Health Implications

- Toxicity and Environmental Risks : The occurrence and toxicity of antimicrobial compounds like triclosan, which shares functional aspects with benzamide derivatives, have been extensively reviewed. Triclosan's persistence in the environment, potential for bioaccumulation, and its transformation into more toxic and persistent compounds highlight the environmental and health risks associated with the use of such chemicals. The review calls for further studies to improve knowledge regarding their toxicity and impact on aquatic organisms and potentially humans (Bedoux, Roig, Thomas, Dupont, & Bot, 2012) [https://consensus.app/papers/occurrence-toxicity-byproducts-environment-bedoux/885655f4ea125cd6baeb4bfecbab67f5/?utm_source=chatgpt].

Future Directions

properties

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O2S/c1-13-7-12-17(22)19-18(13)23-21(27-19)24-20(25)14-8-10-16(11-9-14)26-15-5-3-2-4-6-15/h2-12H,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAUKSKGLOXZIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B2887880.png)

![Methyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2887881.png)

![2-{[4-(1,3-benzodioxol-5-yl)-1-phenyl-1H-imidazol-2-yl]sulfonyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2887895.png)